N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide
Description
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-19(24(20,21)18-10-6-5-9-17(18)22-2)12-16-11-14-7-3-4-8-15(14)13-23-16/h3-10,16H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMUDOZSXKEIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Methoxy Positioning : The target compound’s 2-methoxy group contrasts with the 3-methoxy in , which may alter electronic distribution and steric interactions.
- N-Substituent Diversity : The isochroman group in the target compound provides a rigid bicyclic structure, distinct from benzyl () or benzoxazole () substituents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide, and what challenges arise in purification?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of the isochroman-3-ylmethylamine intermediate with 2-methoxy-N-methylbenzenesulfonyl chloride. Key challenges include controlling regioselectivity during sulfonamide bond formation and removing unreacted reagents. Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Impurities like residual solvents or side products (e.g., N-methylated byproducts) must be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can NMR spectroscopy resolve ambiguities in the structural characterization of this compound?
- Methodological Answer : and NMR are critical for confirming the sulfonamide linkage and substituent positions. For example:
- The benzenesulfonamide aromatic protons appear as a doublet (δ 7.6–7.8 ppm, J = 8.5 Hz) due to coupling with the methoxy group.
- The isochroman methylene protons (CH-N) show splitting patterns (δ 3.2–3.5 ppm) influenced by restricted rotation around the sulfonamide bond.
- Ambiguities in overlapping signals (e.g., isochroman vs. methoxy protons) can be resolved using 2D techniques like HSQC or NOESY to confirm spatial proximity .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Common assays include:
- Enzyme inhibition : Use fluorogenic substrates (e.g., fluorophore-conjugated peptides) to test NLRP3 inflammasome inhibition, with IC determination via dose-response curves.
- Cellular uptake : Radiolabel the compound with or use LC-MS to quantify intracellular concentrations in macrophage models.
- Cytotoxicity : MTT assay in HEK293 or THP-1 cells to rule out nonspecific effects at therapeutic concentrations .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity (e.g., NLRP3 inhibition vs. off-target effects) be systematically addressed?
- Methodological Answer :
- Target engagement assays : Use biotinylated probes or cellular thermal shift assays (CETSA) to confirm direct binding to NLRP3.
- Knockout validation : Compare activity in NLRP3 vs. wild-type cell lines to isolate target-specific effects.
- Off-target profiling : Screen against a panel of 100+ kinases or GPCRs using competitive binding assays (e.g., DiscoverX Eurofins panel). Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-type-specific expression of cofactors .
Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining activity?
- Methodological Answer :
- DFT calculations : Model the sulfonamide’s electron density (B3LYP/6-31G* level) to predict metabolic stability at the methoxy or methyl groups.
- MD simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion.
- ADMET prediction : Use tools like SwissADME to balance logP (target 2–3) and polar surface area (<140 Ų) while minimizing P-glycoprotein efflux. Experimental validation via Caco-2 permeability assays is critical .
Q. How do structural modifications (e.g., replacing the isochroman group) impact binding affinity and selectivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with cyclopentyl or tetrahydroquinoline substituents. Test binding via surface plasmon resonance (SPR) with immobilized NLRP3.
- Crystallography : Co-crystallize derivatives with the NLRP3 NACHT domain to identify critical interactions (e.g., hydrogen bonds with Tyr5.38 or hydrophobic contacts with Phe5.42).
- Free-energy perturbation : Calculate ΔΔG for substitutions using FEP+ in Schrödinger to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why might reported IC values for NLRP3 inhibition vary across studies?
- Methodological Answer : Discrepancies often stem from:
- Assay conditions : Differences in ATP concentration (e.g., 1 mM vs. 10 µM) or incubation time (acute vs. chronic inflammation models).
- Cell lines : Primary macrophages (e.g., bone marrow-derived) vs. immortalized lines (THP-1) may express varying levels of ASC or caspase-1.
- Compound solubility : DMSO concentration >0.1% can artifactually inhibit NLRP3. Use dynamic light scattering (DLS) to confirm solubility in assay buffers .
Q. How to resolve inconsistencies in metabolic stability data between liver microsomes and in vivo studies?
- Methodological Answer :
- Species differences : Human vs. rodent CYP450 isoforms (e.g., CYP3A4 vs. CYP3A11) metabolize the compound at different rates. Use chimeric mice with humanized liver for bridging studies.
- Enterohepatic recirculation : Detect glucuronide metabolites via LC-MS/MS in bile-duct cannulated models.
- Protein binding : Adjust microsomal assays with 100% serum to mimic in vivo binding .
Tables for Key Data
| Property | Experimental Value | Reference |
|---|---|---|
| LogP (octanol/water) | 2.8 ± 0.3 (HPLC) | |
| Aqueous solubility (pH 7.4) | 12 µM (shake-flask) | |
| Plasma protein binding | 89% (rat, equilibrium dialysis) | |
| NLRP3 IC (THP-1) | 0.32 µM (ATPase assay) |
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